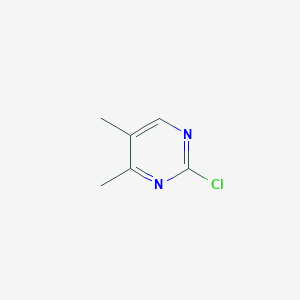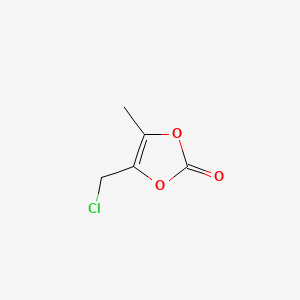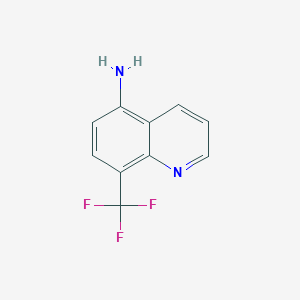
8-(トリフルオロメチル)キノリン-5-アミン
概要
説明
8-(Trifluoromethyl)quinolin-5-amine is a fluorinated quinoline derivative with the molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol . This compound is notable for its trifluoromethyl group at the 8th position and an amine group at the 5th position on the quinoline ring.
科学的研究の応用
8-(Trifluoromethyl)quinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Studied for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
作用機序
Biochemical Pathways
The biochemical pathways affected by 8-(Trifluoromethyl)quinolin-5-amine are currently unknown . As the compound’s targets and mode of action become clearer, the impact on specific biochemical pathways will be better understood.
Action Environment
The action, efficacy, and stability of 8-(Trifluoromethyl)quinolin-5-amine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of fluorine atoms on polyfluorinated quinolines . Another approach involves cyclization reactions where the quinoline ring is formed through cycloaddition reactions .
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)quinolin-5-amine may involve large-scale cyclization reactions and the use of organometallic compounds to introduce the trifluoromethyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
化学反応の分析
Types of Reactions: 8-(Trifluoromethyl)quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
類似化合物との比較
7-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
5,7,8-Trifluoroquinoline: A compound with multiple fluorine substitutions, showing enhanced biological activity.
Uniqueness: 8-(Trifluoromethyl)quinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other fluorinated quinolines .
特性
IUPAC Name |
8-(trifluoromethyl)quinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-4-8(14)6-2-1-5-15-9(6)7/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUPLVEVVDFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433775 | |
| Record name | 8-(trifluoromethyl)quinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161431-57-8 | |
| Record name | 8-(trifluoromethyl)quinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


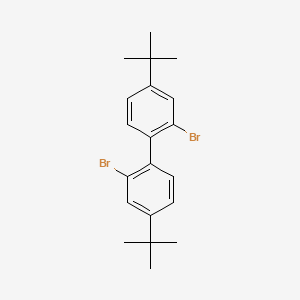
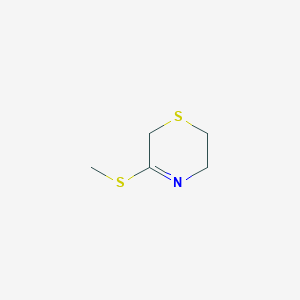
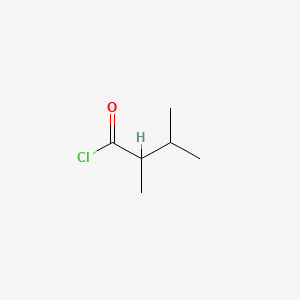
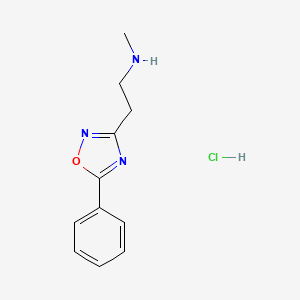
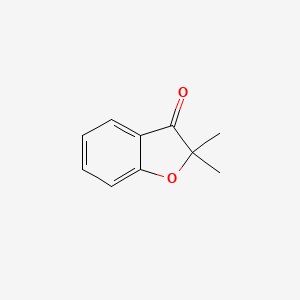
![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)
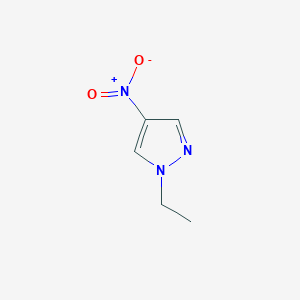
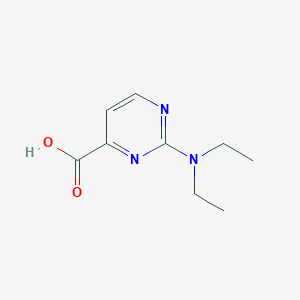
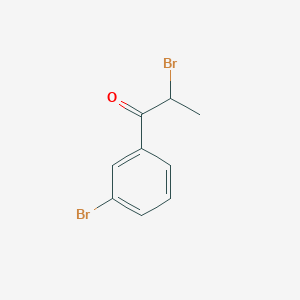
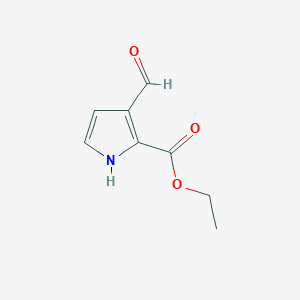
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)

